molecular formula C11H12N2O2 B13690847 Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate

Cat. No.: B13690847
M. Wt: 204.22 g/mol
InChI Key: ZTRZWSGXTQVVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is a heterocyclic compound featuring a fused bicyclic imidazo[1,5-a]pyridine core linked to an ethyl acetate group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions or cycloaddition strategies, though yields vary depending on substituents and reaction conditions .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-imidazo[1,5-a]pyridin-3-ylacetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-9-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3

InChI Key

ZTRZWSGXTQVVNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the formation of the imidazo[1,5-a]pyridine ring followed by the introduction or modification of the side chain at the 3-position. The main approaches include:

  • Cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophilic reagents.
  • Functionalization of preformed imidazo[1,5-a]pyridines via C–H activation or substitution reactions.
  • Use of intermediates such as ethyl glyoxylate or ethyl propiolate to introduce the acetate moiety.

Cyclocondensation Approach Using 2-(Aminomethyl)pyridines and Nitroalkanes

A novel method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid medium. This approach yields imidazo[1,5-a]pyridines with medium to good yields, though it requires relatively harsh conditions. The reaction is sensitive to steric factors, and substituent effects can influence the outcome. For example, replacing α-nitrotoluene with α-nitroacetophenone improves yields when phenyl substituents are present.

Synthesis via Reaction with Ethyl Glyoxylate and Reduction

One documented route involves reacting 2-phenylimidazo[1,2-a]pyridines with freshly distilled ethyl glyoxylate to form ethyl 2-hydroxy-2-(2'-phenylimidazo[1,2-a]pyridin-3'-yl)acetate, which is then reduced using phosphorus tetraiodide in dichloromethane to yield ethyl 2-(2'-phenylimidazo[1,2-a]pyridin-3'-yl)acetate. However, this method is less suitable for commercial scale due to the cost and availability of reagents and the generation of iodine- and phosphorus-containing waste.

C–H Functionalization of Imidazo[1,5-a]pyridines

Recent advances have demonstrated the use of C–H functionalization techniques to modify imidazo[1,5-a]pyridines directly. For example, reactions involving aqueous formaldehyde or acetaldehyde solutions at room temperature allow for the formation of bis(imidazo[1,5-a]pyridinyl)methanes and related derivatives. Although these methods focus on dimeric or bridged products, the procedures illustrate mild conditions and straightforward workups involving extraction and silica gel chromatography that could be adapted for ethyl acetate substitution at the 3-position.

Use of Ethyl Propiolate in Domino Coupling Reactions

Domino A3-coupling reactions using ethyl propiolate have been reported for synthesizing imidazo[1,2-a]pyridine derivatives with high efficiency and environmental sustainability. These reactions proceed under mild heating (approximately 50 °C) and provide good yields, suitable for scale-up. Although this method is primarily reported for imidazo[1,2-a]pyridines, it provides insight into potential synthetic routes for related compounds like this compound.

Multi-Step Synthesis from Picolinic Esters and Halogenated Pyridines

A multi-step synthetic route involves the preparation of intermediates such as methyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(diphenylmethyleneamino)acetate via reaction of acetates with halogenated pyridines in the presence of potassium carbonate under reflux conditions. Subsequent cleavage of protecting groups and hydrolysis steps yield amino-substituted intermediates that can be cyclized to imidazo[1,5-a]pyridines. This approach provides access to various 3-substituted derivatives, potentially including this compound, with overall yields around 50% over three steps.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Methodology Key Reagents/Conditions Temperature Yield (%) Notes
Cyclocondensation with nitroalkanes 2-(Aminomethyl)pyridine, nitroalkanes, phosphorous acid, polyphosphoric acid Reflux, harsh Medium to good Sensitive to sterics; phenyl substituents require α-nitroacetophenone
Reaction with ethyl glyoxylate + reduction 2-Phenylimidazo[1,2-a]pyridine, ethyl glyoxylate, phosphorus tetraiodide Room temperature Moderate to good Not ideal for scale-up; costly reagents
C–H Functionalization with formaldehyde 3-Arylimidazo[1,5-a]pyridines, aqueous formaldehyde Room temperature Good Mild conditions, adaptable workup
Domino A3-coupling with ethyl propiolate 2-Aminopyridine, benzaldehyde, ethyl propiolate 50 °C Up to 87% Scalable, environmentally friendly
Multi-step from halogenated pyridines Picolinic esters, potassium carbonate, reflux Reflux ~50% over 3 steps Multi-step, requires protecting group manipulations

Analytical Characterization

  • Products synthesized via these methods have been characterized by standard techniques such as thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance spectroscopy (NMR) for structural confirmation, and melting point determination for purity assessment.
  • Chromatographic purification typically involves silica gel column chromatography using ethyl acetate/n-hexane mixtures as eluents.

Summary and Recommendations

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and limitations:

For industrial or large-scale synthesis, methods emphasizing mild conditions, fewer steps, and environmentally sustainable reagents, such as domino A3-coupling or C–H functionalization strategies, are recommended.

Chemical Reactions Analysis

Methylene Bridging via Aldehyde Coupling

The imidazo[1,5-a]pyridine core undergoes C–H functionalization with aldehydes to form methylene-bridged dimers. Key findings include:

Reaction Conditions and Yields

Aldehyde TypeConditionsProduct StructureYield (%)Source
FormaldehydeEtOH, RT, 12–24 hBis(3-arylimidazo[1,5-a]pyridin-1-yl)methane72–89
AcetaldehydeAqueous solution, RT1,1′-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine)78
Aryl aldehydesEtOH, RT, 12–24 h1,1′-(Arylmethylene)bis(3-arylimidazo[1,5-a]pyridine)65–82

Mechanistic Insight :

  • Formaldehyde generates a reactive cationic intermediate (A) via protonation, followed by nucleophilic attack by a second imidazo[1,5-a]pyridine molecule to form the bridged product .

  • Scalability confirmed at gram-scale with retained efficiency (85–89% yield) .

Oxidative Cross-Coupling Reactions

Copper-mediated oxidative coupling with N-aryl glycine esters proceeds under mild conditions:

Key Observations

  • Substrate Specificity :

    • Primary and secondary amines participate, but tertiary amines lead to decomposition .

    • Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate acts as an electron-rich partner in Friedel-Crafts-type alkylation .

Representative Reaction :

Imidazo[1,5-*a*]pyridine+N-Phenylglycine esterCuCl/airC–N coupled product\text{Imidazo[1,5-*a*]pyridine} + \text{N-Phenylglycine ester} \xrightarrow{\text{CuCl/air}} \text{C–N coupled product}

  • Yields: 70–85% under optimized conditions .

Ester Functionalization

The ethyl acetate group undergoes hydrolysis and nucleophilic substitution:

Hydrolysis to Carboxylic Acid

  • Conditions : NaOH (aq)/EtOH, reflux, 4 h.

  • Product : 2-(Imidazo[1,5-a]pyridin-3-yl)acetic acid (quantitative yield) .

Amide Formation

  • Protocol : EDCI-mediated coupling with amines in pyridine (25°C, 12 h) .

    • Example: Reaction with 2-(dimethylamino)acetic acid yields 2-(dimethylamino)-N-(imidazo[1,5-a]pyridin-3-yl)acetamide (MS: m/z 296 [M+1]⁺) .

Multicomponent Reactions

Ethyl propiolate participates in domino A³-coupling to synthesize 2,3-disubstituted derivatives:

Synthetic Parameters

ComponentRoleConditionsYield (%)
2-AminopyridineNucleophileTBHP (70°C), 6 h82–87
AldehydeElectrophile
Ethyl propiolateAlkyne source

Advantages :

  • Green synthesis with low E-factor (0.7) and scalability to 20 mmol .

  • Structural diversity achievable via substituent variation on aldehydes and alkynes .

Comparative Reactivity

The imidazo[1,5-a]pyridine scaffold shows distinct behavior compared to imidazo[1,2-a]pyridine derivatives:

FeatureImidazo[1,5-a]pyridineImidazo[1,2-a]pyridine
C–H Activation SitePosition 1Position 3
Friedel-Crafts ReactivityHigherModerate
Stability of IntermediatesMore stable cationsLess stable

Practical Considerations

  • Solvent Optimization : Reactions in EtOH or aqueous media minimize byproducts .

  • Chromatography : Silica gel purification with EtOAc/hexane mixtures is standard .

  • Scalability : Demonstrated for gram-scale syntheses without yield loss .

Scientific Research Applications

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Solubility: Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is soluble in common organic solvents (e.g., DMSO, ethanol) but less polar than carboxylic acid derivatives like benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids .
  • Reactivity : The [1,5-a] isomer’s nitrogen positioning facilitates nucleophilic attacks at position 3, unlike [1,2-a] isomers .

Biological Activity

Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, alongside synthesis methods and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of 204.22 g/mol. The compound features an imidazo[1,5-a]pyridine ring system, which is known for its significant biological activities. The ethyl acetate functional group enhances its solubility and reactivity in various chemical environments.

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,5-a]pyridine moiety exhibit promising antimicrobial properties. This compound has shown effectiveness against various microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action appears to involve disruption of the microbial cell membrane and inhibition of essential metabolic processes .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies on various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7), have demonstrated significant cytotoxic effects.

Case Study: Anticancer Effects on MDA-MB-231 Cells

In vitro studies using MTT assays revealed that at a concentration of 6.25 µM, this compound significantly reduced cell viability in the MDA-MB-231 cell line. The compound exhibited a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Table 2: Cytotoxicity of this compound on Breast Cancer Cell Lines

Concentration (µM)% Cell Viability (MDA-MB-231)% Cell Viability (MCF-7)
6.2545%70%
2530%60%
5020%50%

These findings suggest that this compound may act through multiple pathways affecting cell proliferation and inducing apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing imidazo[1,5-a]pyridine derivatives with ethyl acetate under acidic conditions.
  • Radical Mediated Processes : Employing visible light to induce radical reactions that facilitate the formation of the compound.
  • Ugi Reaction : A multicomponent reaction involving isocyanides that leads to the formation of various imidazo derivatives with potential biological activities.

These synthetic routes not only provide high yields but also allow for the modification of functional groups to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate?

  • Methodology : Two primary methods are reported:

  • Condensation Reactions : Reaction of pyridyl-substituted aminoesters with diethyl-2-oxomalonate yields the target compound, albeit with low efficiency (15% yield) .
  • Multicomponent Reactions : One-pot strategies using precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous conditions may offer improved scalability .
    • Optimization : Base-induced cycloaddition (e.g., ethyl isocyanoacetate with substituted quinoxalines) could enhance regioselectivity and yield .

Q. How can the crystal structure of this compound be validated?

  • Analytical Approach : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and coplanarity of heterocyclic systems. Weak interactions (e.g., C–H⋯O) stabilize the structure .
  • Sample Preparation : Recrystallization from ethanol/dichloromethane mixtures produces diffraction-quality crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ester functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • IR Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) stretches .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in further derivatization?

  • Mechanistic Insight : Electron-withdrawing groups (EWGs) on the pyridine ring hinder cyclization, while electron-donating groups (EDGs) facilitate it. DFT studies predict charge distribution and reactive sites .
  • Experimental Validation : Substituent screening (e.g., methyl vs. trifluoromethyl groups) reveals steric and electronic impacts on yields .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Data Discrepancy : Condensation routes yield 15% vs. one-pot methods (>50% in analogous systems ).
  • Resolution Strategies :

  • Solvent optimization (e.g., water vs. THF) to improve solubility.
  • Catalytic additives (e.g., Cu(I) for azide-alkyne cyclization) to accelerate kinetics .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Hypothesis : Imidazo[1,5-a]pyridine carboxylates exhibit GABAA_A receptor modulation (e.g., L655708, an α5-selective inverse agonist) .
  • Screening Workflow :

In Vitro Binding Assays : Radioligand displacement using 3H^3 \text{H}-flumazenil.

Functional Studies : Patch-clamp electrophysiology to assess chloride ion flux .

Q. Can this compound serve as a ligand in catalytic systems?

  • Application : Tridentate imidazo[1,5-a]pyridine ligands (e.g., 2-(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)phenol) coordinate transition metals (Cu, Pd) for cross-coupling reactions .
  • Synthetic Utility : Demonstrated in Suzuki-Miyaura couplings with aryl halides under mild conditions .

Methodological Challenges

Q. How to address low regioselectivity in cyclization steps during synthesis?

  • Solutions :

  • Directed Metalation : Use of lithiation or palladium catalysis to control ring closure .
  • Microwave-Assisted Synthesis : Reduced reaction time and improved selectivity via controlled heating .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier permeability, and metabolic stability.
  • Docking Studies : AutoDock Vina to simulate binding to targets like GABAA_A receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.